

## Limited Cross-Reactivity Data Available for Discontinued EGFR Inhibitor Bibx 1382

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bibx 1382 dihydrochloride

Cat. No.: Get Quote

For researchers, scientists, and drug development professionals, a comprehensive understanding of a kinase inhibitor's selectivity is paramount. However, for the epidermal growth factor receptor (EGFR) inhibitor Bibx 1382 (Falnidamol), publicly available data on its cross-reactivity with other kinases is scarce. The compound's development was halted during a Phase I clinical trial, which has limited the extent of its published characterization.

A Phase I clinical trial of Bibx 1382 was discontinued due to a combination of factors, including low oral bioavailability, the formation of a pharmacologically inactive metabolite, and dose-limiting increases in liver enzymes.[1][2] These findings curtailed further clinical development and, consequently, the public dissemination of extensive preclinical data, including comprehensive kinase screening panels.

Despite the limited data, some information on Bibx 1382's selectivity has been reported. The compound is a potent and selective inhibitor of EGFR with a reported IC50 of 3 nM.[3] Its potency against the related receptor tyrosine kinase ErbB2 was found to be over 1000-fold lower, with an IC50 of 3.4  $\mu$ M.[3] For other related tyrosine kinases, the IC50 values were reported to be greater than 10  $\mu$ M, suggesting a degree of selectivity for EGFR.[3]

To provide a comparative context for researchers working with EGFR inhibitors, the following sections detail the available data for Bibx 1382 and offer a comparison with the well-characterized first-generation EGFR inhibitors, erlotinib and gefitinib.

### **Kinase Inhibition Profile**



Due to the discontinuation of its clinical development, a comprehensive kinase cross-reactivity profile for Bibx 1382 against a wide panel of kinases is not publicly available. The table below summarizes the known inhibitory concentrations.

| Kinase Target | Bibx 1382 IC50       | Erlotinib IC50 | Gefitinib IC50 |
|---------------|----------------------|----------------|----------------|
| EGFR          | 3 nM[3]              | 2 nM           | 33 nM          |
| ErbB2 (HER2)  | 3.4 μM[3]            | 0.5 μΜ         | >100 μM        |
| Other Kinases | >10 μM (unspecified) | Varies         | Varies         |

## **Experimental Protocols**

The determination of kinase inhibition profiles is crucial for assessing the selectivity of a compound. Below is a generalized protocol for an in vitro kinase assay, a common method used to generate the type of data presented above.

## In Vitro Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

#### Materials:

- Purified recombinant kinases
- Kinase-specific peptide substrates
- Test compound (e.g., Bibx 1382) dissolved in a suitable solvent (e.g., DMSO)
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (typically contains a buffer salt like HEPES, MgCl2, and a reducing agent like DTT)
- Detection reagent (e.g., ADP-Glo<sup>™</sup>, Z'-LYTE<sup>™</sup>, or radiolabeled ATP [y-32P])



- Microtiter plates (e.g., 96-well or 384-well)
- Plate reader or scintillation counter compatible with the chosen detection method

#### Procedure:

- Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
   A control with no compound (vehicle control) is also included.
- Reaction Setup: The kinase, its specific substrate, and the test compound at various concentrations are added to the wells of the microtiter plate.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP
  concentration is typically close to the Km value for each specific kinase to ensure
  competitive inhibition can be accurately measured.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
- Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method.
- Data Analysis: The kinase activity at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

# Visualizing Kinase Selectivity and Signaling Pathways

The following diagrams illustrate the conceptual workflow for assessing kinase inhibitor selectivity and the EGFR signaling pathway.





Click to download full resolution via product page

Caption: Workflow for in vitro kinase inhibitor profiling.





Click to download full resolution via product page

Caption: Simplified EGFR signaling pathway and the inhibitory action of Bibx 1382.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Limited Cross-Reactivity Data Available for Discontinued EGFR Inhibitor Bibx 1382]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606107#cross-reactivity-of-bibx-1382-with-other-kinases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com